Lanosta-7,9(11),24-trien-3-ol Lanosta-7,9(11),24-trien-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC1668079
InChI: InChI=1S/C30H48O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,15,21-22,25-26,31H,9,11,13-14,16-19H2,1-8H3/t21-,22-,25?,26+,28-,29-,30+/m1/s1
SMILES:
Molecular Formula: C30H48O
Molecular Weight: 424.7 g/mol

Lanosta-7,9(11),24-trien-3-ol

CAS No.:

Cat. No.: VC1668079

Molecular Formula: C30H48O

Molecular Weight: 424.7 g/mol

* For research use only. Not for human or veterinary use.

Lanosta-7,9(11),24-trien-3-ol -

Specification

Molecular Formula C30H48O
Molecular Weight 424.7 g/mol
IUPAC Name (3S,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C30H48O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,15,21-22,25-26,31H,9,11,13-14,16-19H2,1-8H3/t21-,22-,25?,26+,28-,29-,30+/m1/s1
Standard InChI Key ZBFPGLKEWSMWSG-XCEBNUDKSA-N
Isomeric SMILES C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Canonical SMILES CC(CCC=C(C)C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C

Introduction

Chemical Structure and Properties

Lanosta-7,9(11),24-trien-3-ol belongs to the lanostane family of triterpenoids, characterized by a tetracyclic core structure with distinctive unsaturation patterns. According to chemical databases, 5α-Lanosta-7,9(11),24-trien-3β-ol has the molecular formula C₃₀H₄₈O with a molecular weight of 424.711 g/mol . The compound features three double bonds located at positions 7, 9(11), and 24 of the lanostane skeleton, and a hydroxyl group at the C-3 position.

The three-dimensional structure of the molecule displays a typical lanostane framework with a relatively rigid tetracyclic nucleus and a more flexible side chain. The stereochemistry at C-3 (β-orientation of the hydroxyl group) and C-5 (α-configuration) significantly influences the compound's spatial arrangement and biological activity.

Table 1: Physical and Chemical Properties of 5α-Lanosta-7,9(11),24-trien-3β-ol

PropertyValue
CAS Number472-29-7
Molecular FormulaC₃₀H₄₈O
Molecular Weight424.711 g/mol
Synonyms(3β,5α)-lanosta-7,9(11),24-trien-3-ol; 5alpha-Lanosta-7,9(11),24-trien-3beta-ol
Functional GroupsSecondary alcohol (3-OH)
UnsaturationThree double bonds (positions 7, 9(11), and 24)

Structural Variations and Related Compounds

Lanosta-7,9(11),24-trien-3-ol exists in a family of structurally related compounds with variations in oxidation patterns, hydroxylation, and acetylation. Several analogs have been identified in natural sources, particularly from fungi of the Ganoderma genus.

The structural diversity of lanostane triterpenoids is exemplified by compounds such as lanosta-7,9(11)-dien-3β-acetyloxy-24,25-diol , which features acetylation at C-3 and additional hydroxylation at C-24 and C-25 positions. Similarly, lanosta-7,9(11)-dien-3-oxo-24,26-diol-25-methoxy represents another structural variant with oxidation at C-3 and methoxylation at C-25 .

Lanosta-7,9(11)-dien-3-ol acetate (3β) represents an acetylated derivative with a molecular formula of C₃₂H₅₂O₂ and a molecular weight of 468.7541 g/mol . The acetylation at the C-3 position alters the compound's polarity and potentially its biological activities.

Table 2: Comparison of Lanosta-7,9(11),24-trien-3-ol with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Features
5α-Lanosta-7,9(11),24-trien-3β-olC₃₀H₄₈O424.711Three double bonds, 3β-OH
Lanosta-7,9(11)-dien-3-ol, acetate, (3β)-C₃₂H₅₂O₂468.7541Two double bonds, 3β-acetoxy
Lanosta-7,9(11)-dien-3β-acetyloxy-24,25-diolC₃₂H₅₂O₄~500Two double bonds, 3β-acetoxy, 24,25-diols
Lanosta-7,9(11),24-trien-3-one,15,26-dihydroxyC₃₀H₄₆O₃~454Three double bonds, 3-keto, 15,26-diols

Natural Sources and Occurrence

Lanostane triterpenoids, including Lanosta-7,9(11),24-trien-3-ol and its derivatives, are predominantly found in fungi, particularly those belonging to the Ganoderma genus. These compounds contribute to the medicinal properties attributed to various Ganoderma species used in traditional medicine systems across Asia.

Research has identified Ganoderma zonatum Murill, a fungus associated with oil palm, as a significant source of lanostane-type triterpenoids structurally related to Lanosta-7,9(11),24-trien-3-ol . Specifically, compounds such as lanosta-7,9(11),24-trien-3-one 15,26-dihydroxy, lanosta-7,9(11),24-trien-26-oic,3-hydroxy, and ganoderic acid Y have been isolated from ethyl acetate extracts of this fungus .

The co-occurrence of structurally similar lanostane triterpenoids in Ganoderma species suggests potential biosynthetic relationships between these compounds, with Lanosta-7,9(11),24-trien-3-ol potentially serving as a precursor or metabolic intermediate in triterpenoid biosynthesis.

Cancer Cell LineTypeIC₅₀ Value (μM)Activity
SMMC-7721Liver cancer33.5Moderate
A549Lung cancer29.9Moderate
HL-60LeukemiaNot active-
MCF-7Breast cancerNot active-
SW480Colorectal cancerNot active-

Structure Elucidation and Spectroscopic Properties

The structural characterization of Lanosta-7,9(11),24-trien-3-ol and related compounds typically involves comprehensive spectroscopic analysis, including NMR spectroscopy and mass spectrometry. The tetracyclic core and side chain configurations can be determined through detailed analysis of 1D and 2D NMR data.

In related lanostane compounds, characteristic NMR signals have been identified that help establish their structures. For instance, the olefinic protons associated with the 7,9(11)-diene system typically resonate at distinctive chemical shifts in the ¹H NMR spectrum. The stereochemistry at key positions, such as C-3, can be established through ROESY or NOESY correlations.

Mass spectrometry provides valuable information about the molecular weight and fragmentation patterns of these compounds. HRESIMS has been employed to determine the molecular formulas of lanostane triterpenoids isolated from natural sources .

Chemotaxonomic Significance

The distribution of specific lanostane triterpenoids in fungi has chemotaxonomic implications. Research has suggested that the simultaneous occurrence of certain lanostane triterpeniods, including those structurally related to Lanosta-7,9(11),24-trien-3-ol, might serve as diagnostic chemotaxonomic markers for particular species.

For instance, the co-occurrence of lanosta-7,9(11),24-trien-3-one 15,26-dihydroxy, lanosta-7,9(11),24-trien-26-oic,3-hydroxy, and ganoderic acid Y has been proposed as a chemotaxonomic character for Ganoderma zonatum . These compounds display similar molecular formulas, molecular weights, and chromatographic behaviors while maintaining subtle structural differences.

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